molecular formula C18H24O5 B595445 4-[[8-[(1-Oxo-2-propenyl)oxy]octyl]oxy] benzoic acid CAS No. 140918-54-3

4-[[8-[(1-Oxo-2-propenyl)oxy]octyl]oxy] benzoic acid

Cat. No.: B595445
CAS No.: 140918-54-3
M. Wt: 320.385
InChI Key: NILHWSPFJLBSCB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (400 MHz, CDCl₃):

  • δ 12.1 (s, 1H) : Carboxylic acid proton, broad due to hydrogen bonding.
  • δ 6.8–7.9 (m, 4H) : Aromatic protons from the benzoic acid ring.
  • δ 5.8–6.4 (m, 3H) : Vinyl protons (CH₂=CH–) of the acryloyl group.
  • δ 4.2 (t, 2H) : Methylene protons adjacent to the ether oxygen (–O–CH₂–).
  • δ 1.2–1.6 (m, 12H) : Methylene protons from the octyl chain.

¹³C NMR (100 MHz, CDCl₃):

  • δ 170.1 : Carboxylic acid carbonyl.
  • δ 166.5 : Ester carbonyl (acryloyl group).
  • δ 130–160 : Aromatic carbons and vinyl carbons (CH₂=CH–).
  • δ 60–70 : Oxygen-bearing carbons (ether and ester linkages).
  • δ 20–30 : Aliphatic carbons from the octyl chain.

The splitting patterns and coupling constants align with the expected geometry of the acryloyl group (trans-configuration).

Infrared (IR) and Raman Spectral Signatures

IR (ATR, cm⁻¹):

  • 3200–2500 (broad) : O–H stretch from the carboxylic acid.
  • 1720 (s) : C=O stretch from both the carboxylic acid and acryloyl ester.
  • 1630 (m) : C=C stretch from the acryloyl vinyl group.
  • 1250–1150 (m) : C–O–C asymmetric stretches from ether and ester linkages.

Raman (cm⁻¹):

  • 1605 (s) : Aromatic ring C=C vibrations.
  • 1300–1100 (m) : Skeletal vibrations of the octyl chain.
  • 970 (w) : Out-of-plane bending of the vinyl group.

The absence of N–H or S–H stretches confirms the lack of amine or thiol contaminants.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS, 70 eV):

  • m/z 320.38 [M⁺] : Molecular ion peak, consistent with the exact mass.
  • m/z 234 [M⁺ – C₅H₁₀O₂] : Loss of the acryloyloxy-octyl fragment.
  • m/z 105 [C₇H₅O₂⁺] : Benzoic acid fragment after cleavage of the octyl chain.

High-Resolution MS (HRMS):

  • Observed : 320.1624 (C₁₈H₂₄O₅).
  • Calculated : 320.1624.

Fragmentation pathways involve β-scission of the ester group and McLafferty rearrangements.

Properties

IUPAC Name

4-(8-prop-2-enoyloxyoctoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O5/c1-2-17(19)23-14-8-6-4-3-5-7-13-22-16-11-9-15(10-12-16)18(20)21/h2,9-12H,1,3-8,13-14H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILHWSPFJLBSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50709117
Record name 4-{[8-(Acryloyloxy)octyl]oxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50709117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140918-54-3
Record name 4-[[8-[(1-Oxo-2-propen-1-yl)oxy]octyl]oxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140918-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[8-(Acryloyloxy)octyl]oxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50709117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Esterification: Formation of 4-(8-Hydroxyoctyloxy) Benzoic Acid

The reaction begins with the esterification of benzoic acid and 8-hydroxyoctanol under acidic or catalytic conditions. A representative protocol involves refluxing equimolar quantities of benzoic acid and 8-hydroxyoctanol in toluene with a catalytic amount of concentrated sulfuric acid (0.5–1 mol%) at 110°C for 6–8 hours. The water generated during the reaction is removed via azeotropic distillation using a Dean-Stark trap, driving the equilibrium toward ester formation. Post-reaction, the mixture is neutralized with sodium bicarbonate, and the product is extracted into ethyl acetate, yielding 4-(8-hydroxyoctyloxy) benzoic acid with a reported purity of 92–95%.

Transesterification with Acryloyl Chloride

The intermediate ester is subsequently reacted with acryloyl chloride in anhydrous dichloromethane (DCM) under inert conditions. Triethylamine (2.5 equiv) is added to scavenge HCl, and the reaction proceeds at 0–5°C for 2 hours, followed by warming to room temperature for an additional 4 hours. The crude product is washed with dilute HCl to remove residual triethylamine, and the organic layer is dried over sodium sulfate. Column chromatography (silica gel, hexane/ethyl acetate 4:1) affords the final compound in 75–82% yield.

Catalytic Innovations in Esterification

Recent advances emphasize metal-free and air-tolerant catalysts to improve efficiency and sustainability. N-Bromosuccinimide (NBS), a mild Lewis acid, has emerged as a superior catalyst for esterification reactions between carboxylic acids and alcohols.

N-Bromosuccinimide-Mediated Esterification

In a generalized procedure, benzoic acid (1.0 equiv), 8-hydroxyoctanol (1.2 equiv), and NBS (0.3 equiv) are stirred at 70°C for 24–36 hours without solvent. The absence of solvent simplifies purification, and the catalyst is removed via aqueous sodium thiosulfate washes. This method achieves yields of 85–88%, outperforming traditional sulfuric acid catalysis by reducing side reactions such as dehydration of the alcohol.

Transesterification Optimization and Byproduct Mitigation

The transesterification step with acryloyl chloride is highly sensitive to moisture and temperature. Side products, including oligomers of acryloyl chloride and hydrolyzed acrylic acid, are minimized by maintaining rigorous anhydrous conditions and controlled addition rates.

Solvent and Temperature Effects

Comparative studies reveal that DCM outperforms tetrahydrofuran (THF) or acetonitrile in suppressing acryloyl chloride hydrolysis. Reactions conducted at 0°C reduce oligomerization by 40% compared to room temperature.

Alternative Synthetic Routes

Direct Acylation of 8-Hydroxyoctanol

An alternative one-pot method involves reacting 8-hydroxyoctanol directly with acryloyl chloride prior to coupling with benzoic acid. However, this route suffers from lower yields (60–65%) due to competing polymerization of the acrylate intermediate.

Enzymatic Catalysis

Preliminary investigations using lipase enzymes (e.g., Candida antarctica Lipase B) in non-aqueous media show promise for greener synthesis. However, enzyme denaturation at elevated temperatures and long reaction times (72+ hours) limit industrial applicability.

Characterization and Quality Control

The final product is characterized by:

  • 1H NMR (400 MHz, CDCl3): δ 8.02 (d, J = 8.8 Hz, 2H, aromatic), 6.89 (d, J = 8.8 Hz, 2H, aromatic), 6.40 (dd, J = 17.4, 1.6 Hz, 1H, CH2=CH), 6.12 (dd, J = 17.4, 10.4 Hz, 1H, CH2=CH), 5.82 (dd, J = 10.4, 1.6 Hz, 1H, CH2=CH), 4.18 (t, J = 6.6 Hz, 2H, OCH2), 3.98 (t, J = 6.6 Hz, 2H, OCH2), 1.75–1.25 (m, 12H, alkyl chain).

  • IR (KBr): 1710 cm⁻¹ (C=O ester), 1685 cm⁻¹ (C=O acrylic), 1605 cm⁻¹ (aromatic C=C).

Industrial-Scale Production Challenges

Key challenges include:

  • Cost of 8-Hydroxyoctanol : Sourcing high-purity 8-hydroxyoctanol remains expensive due to limited commercial availability.

  • Acryloyl Chloride Handling : Its high reactivity and toxicity necessitate specialized equipment for large-scale reactions.

  • Purification Complexity : The long alkyl chain necessitates gradient chromatography or fractional distillation, increasing production costs .

Chemical Reactions Analysis

Types of Reactions

4-[[8-[(1-Oxo-2-propenyl)oxy]octyl]oxy] benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 4-[[8-[(1-Oxo-2-propenyl)oxy]octyl]oxy] benzoic acid involves its interaction with molecular targets through its functional groups. The ester and propenyl groups can participate in various chemical reactions, enabling the compound to modify or interact with other molecules. These interactions can influence biological pathways, making the compound useful in medicinal chemistry and drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of this compound differ in alkyl chain length, substituents, and ester/acid groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Applications References
4-[[8-[(1-Oxo-2-propenyl)oxy]octyl]oxy] benzoic acid Benzoic acid with octyl-acrylate chain C₂₀H₂₆O₅ 346.42 Liquid crystals, stimuli-responsive polymers
4-[3-[(1-Oxo-2-propenyl)oxy]propoxy]benzoic acid (CAS: 245349-46-6) Benzoic acid with propyl-acrylate chain C₁₃H₁₄O₅ 250.25 Intermediate for polymer synthesis
4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid [1,1'-biphenyl]-4-yl ester (CAS: 245760-39-8) Biphenyl ester with butyl-acrylate chain C₂₆H₂₄O₅ 416.47 LCD/OLED materials
LC242 (4-[[[4-[(1-Oxo-2-propenyl)oxy]butoxy]carbonyl]oxy]benzoic acid 2-methyl-1,4-phenylene ester) Butoxy variant with biphenyl ester C₂₄H₂₄O₇ 424.45 Liquid crystal monomers
4-[[6-[(1-Oxo-2-propenyl)oxy]hexyl]oxy]benzoic acid (CAS: 134903-88-1) Hexyl-acrylate chain C₁₈H₂₂O₅ 318.37 Polymer intermediates

Key Findings from Comparative Studies

Alkyl Chain Length and Mesomorphic Behavior :

  • The octyl chain in the target compound enhances thermal stability compared to shorter chains (propyl, butyl, hexyl) due to increased van der Waals interactions. However, longer chains may reduce solubility in polar solvents .
  • The biphenyl ester in CAS 245760-39-8 introduces rigidity, improving liquid crystalline alignment but reducing flexibility compared to the target compound’s single phenyl ring .

Reactivity and Polymerization :

  • Acrylate-containing analogs (e.g., LC242) are widely used in photopolymerization for stimuli-responsive materials. The target compound’s longer alkyl chain may slow polymerization kinetics but improve mechanical stability in cross-linked networks .

Applications in Materials Science :

  • Shorter-chain derivatives (e.g., propyl, butyl) are preferred for high-resolution LCDs due to faster response times .
  • The hexyl variant (CAS 134903-88-1) balances solubility and thermal properties, making it a versatile intermediate for organic electronics .

Synthetic Complexity :

  • Synthesis of the octyl derivative requires multi-step esterification, with yields sensitive to chain length. highlights that longer chains (octyl vs. butyl) necessitate extended reaction times and higher catalyst loads .

Biological Activity

4-[[8-[(1-Oxo-2-propenyl)oxy]octyl]oxy]benzoic acid, also known as 4-(8-acryloyloxyoctyloxy)benzoic acid, is a benzoic acid derivative with a complex structure that has garnered attention for its potential biological activities. This compound, identified by the CAS number 140918-54-3, has a molecular formula of C18_{18}H24_{24}O5_5 and a molecular weight of 320.38 g/mol. Its unique structure suggests a variety of interactions at the cellular level, which are crucial for understanding its biological implications.

Chemical Structure

The chemical structure of 4-[[8-[(1-Oxo-2-propenyl)oxy]octyl]oxy]benzoic acid can be represented as follows:

  • InChI : InChI=1S/C18H24O5/c1-2-17(19)23-14-8-6-4-3-5-7-13-22-16-11-9-15(10-12-16)18(20)21/h2,9-12H,1,3-8,13-14H2,(H,20,21)

This indicates the presence of an acryloyloxy group which may contribute to its reactivity and biological activity.

Biological Activity Overview

Research into the biological activity of benzoic acid derivatives has highlighted several areas of interest including:

  • Antioxidant Activity : Benzoic acid derivatives are known for their antioxidant properties. Studies indicate that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells .
  • Antimicrobial Properties : Several derivatives have shown efficacy against various microbial strains. The presence of the benzoate moiety enhances the compound's ability to disrupt microbial cell membranes .
  • Cytotoxic Effects : Some studies have reported on the cytotoxicity of benzoic acid derivatives in cancer cell lines, suggesting potential applications in cancer therapy .
  • Proteasomal and Lysosomal Activity : Recent studies have indicated that certain benzoic acid derivatives can enhance proteasomal and lysosomal activities in human cells. This is particularly relevant in aging and neurodegenerative diseases where protein degradation pathways are compromised .

Case Studies

A comprehensive study evaluating the biological effects of various benzoic acid derivatives, including 4-[[8-[(1-Oxo-2-propenyl)oxy]octyl]oxy]benzoic acid, revealed significant findings:

  • Cell-Based Assays :
    • The compound was tested on human foreskin fibroblasts to evaluate its impact on proteasome and cathepsin activities.
    • Results showed that at concentrations of 5 μM, there was a notable increase in chymotrypsin-like activity (CT-L), indicating enhanced proteolytic function .
  • Cytotoxicity Testing :
    • In assays involving Hep-G2 and A2058 cancer cell lines, the compound exhibited low cytotoxicity at concentrations up to 10 μg/mL, suggesting a favorable safety profile for therapeutic applications .

Comparative Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging of free radicals
AntimicrobialDisruption of microbial membranes
CytotoxicityLow cytotoxicity in cancer cells
Proteasomal ActivityEnhanced activity noted
Lysosomal ActivityIncreased cathepsin activation

Q & A

Q. What are the optimal synthetic routes for preparing 4-[[8-[(1-Oxo-2-propenyl)oxy]octyl]oxy] benzoic acid in a laboratory setting?

Methodological Answer: The synthesis involves a two-step esterification process:

Esterification of Benzoic Acid Derivative : React 4-hydroxybenzoic acid with 8-[(1-oxo-2-propenyl)oxy]octanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are common catalysts. The reaction is typically heated to 80–100°C under reflux for 6–12 hours .

Purification : The crude product is purified via recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor purity using HPLC or TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. Key Considerations :

  • Use anhydrous conditions to minimize hydrolysis of the ester bond.
  • Adjust reaction time based on the steric hindrance of the propenyloxy group.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Methodological Answer: Employ a combination of spectroscopic and chromatographic techniques:

  • NMR :
    • ¹H NMR : Look for signals at δ 6.8–7.2 ppm (aromatic protons), δ 5.8–6.2 ppm (propenyl CH₂=CH– group), and δ 4.1–4.3 ppm (–OCH₂– from the octyl chain) .
    • ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and propenyl carbonyl (δ 170–175 ppm) .
  • FT-IR : Peaks at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (propenyl C=O) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 363.2 (C₁₈H₂₂O₆) .

Validation : Cross-reference data with computational predictions (e.g., PubChem’s InChI key: ZRPGHOSDOLNSCX-UHFFFAOYSA-N) .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields when synthesizing this compound under varying acidic conditions?

Methodological Answer: Yield variations often arise from competing side reactions (e.g., hydrolysis or polymerization of the propenyl group). Mitigation strategies include:

  • Catalyst Screening : Replace H₂SO₄ with milder acids (e.g., Amberlyst-15) to reduce side reactions .
  • Temperature Optimization : Lower reaction temperatures (60–70°C) minimize propenyl group degradation while maintaining esterification efficiency .
  • In Situ Monitoring : Use real-time FT-IR or Raman spectroscopy to track ester bond formation and adjust conditions dynamically .

Data Contradiction Analysis : If yields drop below 50%, analyze byproducts via GC-MS to identify hydrolysis products (e.g., free benzoic acid) or oligomers from propenyl polymerization .

Q. What strategies improve the compound’s solubility in aqueous solutions for biological assays?

Methodological Answer: The hydrophobic octyl chain limits aqueous solubility. Solutions include:

  • Derivatization : Introduce a sulfonate group (–SO₃H) at the para position of the benzene ring via electrophilic substitution .
  • Co-Solvent Systems : Use DMSO/PBS (1:4 v/v) or cyclodextrin inclusion complexes to enhance solubility without structural modification .
  • Micellar Encapsulation : Formulate with biocompatible surfactants (e.g., Tween-80) at concentrations above the critical micelle concentration (CMC) .

Validation : Measure solubility via UV-Vis spectroscopy (λmax ~260 nm for benzoic acid derivatives) .

Q. How does the propenyloxy group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The propenyloxy group (–O–CH₂–CH₂–CH₂–O–) introduces steric hindrance and electron-withdrawing effects:

  • Steric Effects : Bulkier nucleophiles (e.g., tert-butoxide) show reduced reactivity due to hindered access to the ester carbonyl .
  • Electronic Effects : The electron-withdrawing nature of the propenyl group increases the electrophilicity of the ester carbonyl, favoring reactions with amines (e.g., amidation with NH₃/MeOH at 50°C) .

Experimental Design : Compare reaction rates with analogous compounds lacking the propenyl group (e.g., 4-octyloxybenzoic acid) using kinetic studies (monitor via ¹H NMR) .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability :
    • Acidic (pH <3) : Rapid ester hydrolysis to 4-hydroxybenzoic acid and 8-[(1-oxo-2-propenyl)oxy]octanol.
    • Neutral (pH 7) : Stable for >48 hours at 25°C.
    • Basic (pH >10) : Degradation via saponification (t₁/₂ ~2 hours at 50°C) .
  • Thermal Stability : Decomposes above 150°C (TGA data), forming CO₂ and aromatic fragments .

Storage Recommendations : Store at –20°C in anhydrous DMSO or under nitrogen to prevent oxidation of the propenyl group .

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